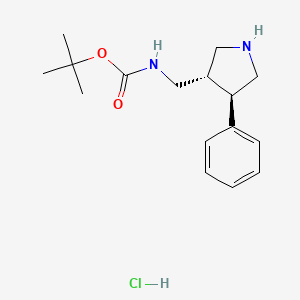

tert-butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl carbamates often involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in a suitable solvent, such as a methanol-water mixture, utilizing sodium benzenesulfinate and formic acid. This method provides an efficient pathway to obtain N-(Boc)-protected nitrones, which are valuable intermediates in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared and shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

A study by Geng Min (2010) elaborated on an efficient seven-step process for the synthesis of tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate starting from itaconic acid ester. This synthesis process was highlighted for its simplicity, cost-efficiency, and environmental friendliness, indicating its potential use in drug intermediate production Geng Min, 2010.

Another research by J. Yang et al. (2009) focused on the synthesis of Tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate through an asymmetric Mannich reaction. This study is significant for understanding the chiral synthesis of related carbamate compounds, which can be crucial for the development of pharmaceuticals and other chiral substances J. Yang, S. Pan, B. List, 2009.

Applications in Organic Synthesis

Research by M. Storgaard and J. Ellman (2009) demonstrated the Rhodium‐Catalyzed Enantioselective Addition of Arylboronic Acids to in situ Generated N‐Boc Arylimines, resulting in the preparation of (S)‐tert‐Butyl (4‐Chlorophenyl)(Thiophen‐2‐Yl)Methylcarbamate. This study underscores the role of such compounds in asymmetric synthesis, which is pivotal in creating drugs with specific enantiomeric properties M. Storgaard, J. Ellman, 2009.

In the context of environmental chemistry, a study by Xiao-Zhang Yu and J. Gu (2006) investigated the uptake, metabolism, and toxicity of methyl tert-butyl ether (MTBE) in weeping willows, providing insights into the phytoremediation potential of related compounds. Although this study is more focused on MTBE, it suggests the broader environmental implications and applications of tert-butyl carbamates in mitigating pollution Xiao-Zhang Yu, J. Gu, 2006.

Safety and Hazards

The safety information for “tert-butyl N- [trans-4-phenylpyrrolidin-3-yl]carbamate” includes several hazard statements: H302, H314, H319 . Precautionary statements include P260, P264, P270, P280, P301, P301, P303, P304, P305, P310, P321, P330, P331, P337, P338, P340, P351, P353, P361, P363, P405 . Please refer to the MSDS for more detailed safety information .

Propiedades

IUPAC Name |

tert-butyl N-[[(3S,4R)-4-phenylpyrrolidin-3-yl]methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-16(2,3)20-15(19)18-10-13-9-17-11-14(13)12-7-5-4-6-8-12;/h4-8,13-14,17H,9-11H2,1-3H3,(H,18,19);1H/t13-,14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOSIOWMNGYKFF-IODNYQNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CNCC1C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1CNC[C@H]1C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (Trans-4-phenylpyrrolidin-3-yl)methylcarbamate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenylpyridazino[4,3-c]quinolin-5(6H)-one](/img/structure/B1174479.png)

![2-benzyl-1-methoxy-3H-benzo[f]chromen-3-one](/img/structure/B1174485.png)

![1-Propanone, 1-[(4R)-4-(1-methylethyl)-2-thioxo-3-oxazolidinyl]-](/img/structure/B1174493.png)